Cas no 14966-09-7 (2-Chloro-5-methylbenzaldehyde)

2-Chloro-5-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-chloro-5-methyl-
- 2-chloro-5-methylbenzaldehyde
- IMJCLRALWLMDCZ-UHFFFAOYSA-N
- AK197170
- Z0202
- MFCD12025212
- SCHEMBL7689361
- CS-0194931
- AKOS023428158
- 14966-09-7
- Z871801784
- AS-19837
- EN300-57015
- s10830
- PAA96609
- 690-762-6
- 2-Chloro-5-methylbenzaldehyde
-
- MDL: MFCD12025212
- Inchi: 1S/C8H7ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
- InChI Key: IMJCLRALWLMDCZ-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])=O
Computed Properties
- Exact Mass: 154.0185425g/mol
- Monoisotopic Mass: 154.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.4
Experimental Properties
- Density: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 105-107 ºC (18 Torr)
- Flash Point: 104.2±12.9 ºC,
- Refractive Index: 1.557 (589.3 nm 27 ºC)
- Solubility: Very slightly soluble (0.17 g/l) (25 º C),
2-Chloro-5-methylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1240654-10g |
Benzaldehyde, 2-chloro-5-methyl- |
14966-09-7 | 95% | 10g |
$340 | 2024-06-07 | |
Enamine | EN300-57015-0.1g |
2-chloro-5-methylbenzaldehyde |
14966-09-7 | 95% | 0.1g |
$19.0 | 2023-06-01 | |
Enamine | EN300-57015-10.0g |
2-chloro-5-methylbenzaldehyde |
14966-09-7 | 95% | 10g |
$219.0 | 2023-06-01 | |
TRC | C587643-250mg |
2-Chloro-5-methylbenzaldehyde |
14966-09-7 | 250mg |
$75.00 | 2023-05-18 | ||
Apollo Scientific | OR908207-5g |
2-Chloro-5-methylbenzaldehyde |
14966-09-7 | 96% | 5g |
£225.00 | 2023-09-02 | |
Alichem | A014000330-250mg |
2-Chloro-5-methylbenzaldehyde |
14966-09-7 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A014000330-500mg |
2-Chloro-5-methylbenzaldehyde |
14966-09-7 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
TRC | C587643-1g |
2-Chloro-5-methylbenzaldehyde |
14966-09-7 | 1g |
$98.00 | 2023-05-18 | ||
Alichem | A014000330-1g |
2-Chloro-5-methylbenzaldehyde |
14966-09-7 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
TRC | C587643-500mg |
2-Chloro-5-methylbenzaldehyde |
14966-09-7 | 500mg |
$87.00 | 2023-05-18 |
2-Chloro-5-methylbenzaldehyde Related Literature
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 2-Chloro-5-methylbenzaldehyde
2-Chloro-5-methylbenzaldehyde: A Comprehensive Overview
2-Chloro-5-methylbenzaldehyde, also known by its CAS number CAS No. 14966-09-7, is a versatile aromatic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, along with an aldehyde group at the para position, has garnered attention due to its reactivity and potential in synthetic chemistry. Recent studies have further elucidated its role in drug discovery, material science, and as a precursor in the synthesis of complex organic molecules.
The synthesis of 2-Chloro-5-methylbenzaldehyde has been optimized through various methodologies, including Friedel-Crafts acylation and subsequent modifications. Researchers have explored the use of transition metal catalysts to enhance reaction efficiency, particularly in the context of green chemistry. For instance, recent advancements in palladium-catalyzed cross-coupling reactions have enabled more sustainable pathways for producing this compound, reducing environmental impact while maintaining high yields.
In terms of applications, 2-Chloro-5-methylbenzaldehyde has found utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to undergo nucleophilic addition reactions makes it valuable for constructing bioactive molecules. A notable example is its role in the synthesis of anti-inflammatory agents and antioxidants, where its structural features contribute to the desired pharmacokinetic properties.
The compound's electronic properties also make it suitable for applications in material science. Recent studies have investigated its potential as a building block for organic semiconductors and conductive polymers. By incorporating 2-Chloro-5-methylbenzaldehyde into polymer frameworks, researchers have achieved enhanced charge transport properties, paving the way for its use in next-generation electronic devices.
In addition to its synthetic applications, 2-Chloro-5-methylbenzaldehyde has been studied for its biological activity. Preclinical studies suggest that it exhibits moderate cytotoxicity against certain cancer cell lines, indicating potential as a lead compound for anticancer drug development. Furthermore, its ability to modulate enzyme activity has been explored in the context of metabolic disorders.
The environmental impact of 2-Chloro-5-methylbenzaldehyde has also been a focus of recent research. Studies on its biodegradation pathways and toxicity to aquatic organisms have provided insights into its safe handling and disposal. These findings are crucial for ensuring that industrial applications align with sustainability goals.
In conclusion, 2-Chloro-5-methylbenzaldehyde, with its unique chemical properties and diverse applications, remains a subject of intense research interest. As advancements in synthetic methodologies and material science continue to unfold, this compound is poised to play an even more significant role in driving innovation across multiple disciplines.
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